molecular formula C20H21N3O4 B6336979 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 688743-14-8

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6336979
CAS No.: 688743-14-8
M. Wt: 367.4 g/mol
InChI Key: ZDMJXVUQKGSBCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .

Mode of Action

This compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The inhibition of AURKA activity by this compound affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .

Result of Action

The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .

Action Environment

It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with guanidine in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux . The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its biological activity and binding affinity to molecular targets like Aurora kinase A. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJXVUQKGSBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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